Cas no 81608-59-5 (methyl (4xi,11beta,12alpha,13beta,15beta)-2,3,11,12,16-pentahydroxy-15-[(3-methylbutanoyl)oxy]-13,20-epoxypicrasan-21-oate)

methyl (4xi,11beta,12alpha,13beta,15beta)-2,3,11,12,16-pentahydroxy-15-[(3-methylbutanoyl)oxy]-13,20-epoxypicrasan-21-oate structure
81608-59-5 structure
Product Name:methyl (4xi,11beta,12alpha,13beta,15beta)-2,3,11,12,16-pentahydroxy-15-[(3-methylbutanoyl)oxy]-13,20-epoxypicrasan-21-oate
CAS No:81608-59-5
MF:C26H40O11
MW:528.58920955658
CID:1805455
PubChem ID:157903
Update Time:2025-04-21

methyl (4xi,11beta,12alpha,13beta,15beta)-2,3,11,12,16-pentahydroxy-15-[(3-methylbutanoyl)oxy]-13,20-epoxypicrasan-21-oate Chemical and Physical Properties

Names and Identifiers

    • methyl (4xi,11beta,12alpha,13beta,15beta)-2,3,11,12,16-pentahydroxy-15-[(3-methylbutanoyl)oxy]-13,20-epoxypicrasan-21-oate
    • 81608-59-5
    • Methyl 13,20-epoxy-2,3,11,12,16-pentahydroxy-15-(3-methyl-1-oxobutoxy)picrasan-21-oate
    • Methyl 2,3,11,12,16-pentahydroxy-15-[(3-methylbutanoyl)oxy]-13,20-epoxypicrasan-21-oate
    • 2-Hydroxy-2-deoxotetrahydrobrusatol lactol
    • Picrasan-21-oic acid, 13,20-epoxy-2,3,11,12,16-pentahydroxy-15-(3-methyl-1-oxobutoxy)-, methyl ester
    • DTXSID501002084
    • Inchi: 1S/C26H40O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h10-14,16-22,27,29-32H,6-9H2,1-5H3/t11?,12-,13?,14+,16?,17+,18+,19+,20+,21-,22?,24-,25+,26-/m0/s1
    • InChI Key: UJCWTTPZAOPWQR-BBYIKHOBSA-N
    • SMILES: O1C[C@@]23[C@H]4C[C@H]5C(C)C(C(C[C@]5(C)[C@H]2[C@H]([C@@H]([C@]1(C(=O)OC)[C@@H]3[C@H](C(O)O4)OC(CC(C)C)=O)O)O)O)O

Computed Properties

  • Exact Mass: 528.25706209g/mol
  • Monoisotopic Mass: 528.25706209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 942
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 172Ų
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD